molecular formula C5H4BrNZn B3116991 3-Pyridylzinc bromide CAS No. 220565-63-9

3-Pyridylzinc bromide

Cat. No. B3116991
CAS RN: 220565-63-9
M. Wt: 223.4 g/mol
InChI Key: ZJJAZMOHUOVYTL-UHFFFAOYSA-M
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Description

3-Pyridylzinc bromide is a chemical compound with the molecular formula C5H4BrNZn . It is typically available as a 0.50 M solution in tetrahydrofuran (THF) .


Synthesis Analysis

A practical synthetic route for the preparation of 3-pyridyl derivatives has been accomplished by utilizing a simple coupling reaction of stable 3-pyridylzinc bromides . The organozincs used in this study were easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .


Molecular Structure Analysis

The molecular weight of 3-Pyridylzinc bromide is 223.39 g/mol . The IUPAC name is bromo(3-pyridinyl)zinc . The InChI code is 1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q;;+1/p-1 .


Chemical Reactions Analysis

3-Pyridylzinc bromide is used in the preparation of 3-pyridyl derivatives through a simple coupling reaction . The organozincs used in this study were easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .


Physical And Chemical Properties Analysis

It is stored in a refrigerator and shipped at room temperature . The physical form is a solution .

Scientific Research Applications

Cross-Coupling Reactions

3-Pyridylzinc bromide serves as a valuable reagent in cross-coupling reactions. It can participate in Pd-catalyzed coupling reactions with various arylhalides, leading to the formation of complex organic molecules . These reactions are essential in synthetic chemistry for constructing carbon-carbon bonds.

Heterocyclic Synthesis

The direct preparation of 3-pyridylzinc bromide involves coupling Rieke zinc with 3-bromopyridine. This method provides a facile route to access 3-pyridyl derivatives, which are crucial building blocks for heterocyclic compounds. Researchers have successfully utilized this approach to synthesize diverse heterocycles, including pyridines, quinolines, and related structures .

Organic Synthesis

3-Pyridylzinc bromide, along with its 2-pyridyl counterpart, finds applications in organic synthesis. These organozinc reagents react with electrophiles (such as alkyl halides, acyl chlorides, or acid chlorides) to yield cross-coupling products. The mild conditions of these reactions make them attractive for constructing complex organic molecules .

Functional Group Transformations

Researchers have explored the use of 3-pyridylzinc bromide in functional group transformations. By reacting with suitable electrophiles, it can introduce various functional groups (e.g., alkyl, aryl, or heteroaryl) onto the pyridine ring. These transformations enable the modification of existing molecules for specific applications .

Medicinal Chemistry

The pyridine scaffold is prevalent in pharmaceuticals and bioactive compounds. 3-Pyridylzinc bromide can be employed in the synthesis of novel drug candidates or analogs. Medicinal chemists utilize it to introduce pyridyl moieties into lead compounds, aiming for improved pharmacological properties .

Materials Science

In materials science, organozinc compounds play a role in designing functional materials. Researchers have explored the incorporation of pyridylzinc derivatives into coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. These materials exhibit interesting properties, such as gas adsorption, catalysis, and luminescence .

Safety and Hazards

3-Pyridylzinc bromide is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is also suspected of causing cancer .

properties

IUPAC Name

bromozinc(1+);3H-pyridin-3-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJAZMOHUOVYTL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CN=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Pyridylzinc bromide
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Reactant of Route 6
3-Pyridylzinc bromide

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